molecular formula C15H23NO2 B5106315 4-[3-(3,4-dimethylphenoxy)propyl]morpholine

4-[3-(3,4-dimethylphenoxy)propyl]morpholine

Cat. No.: B5106315
M. Wt: 249.35 g/mol
InChI Key: DUVKEQFLSFTVFO-UHFFFAOYSA-N
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Description

4-[3-(3,4-dimethylphenoxy)propyl]morpholine is an organic compound that features a morpholine ring substituted with a 3-(3,4-dimethylphenoxy)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethylphenoxy)propyl]morpholine typically involves the reaction of morpholine with 3-(3,4-dimethylphenoxy)propyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-dimethylphenoxy)propyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the aromatic ring.

    Reduction: Reduced forms of the aromatic ring or the morpholine ring.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-[3-(3,4-dimethylphenoxy)propyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethylphenoxy)propyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2,4-dimethylphenoxy)propyl]morpholine
  • 4-[3-(2,3-dimethylphenoxy)propyl]morpholine

Uniqueness

4-[3-(3,4-dimethylphenoxy)propyl]morpholine is unique due to the specific positioning of the dimethylphenoxy group, which can influence its reactivity and interaction with molecular targets. This makes it distinct from other similar compounds and can lead to different biological and chemical properties.

Properties

IUPAC Name

4-[3-(3,4-dimethylphenoxy)propyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-13-4-5-15(12-14(13)2)18-9-3-6-16-7-10-17-11-8-16/h4-5,12H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVKEQFLSFTVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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